molecular formula C10H9NO2 B1600572 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 6882-28-6

7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B1600572
CAS No.: 6882-28-6
M. Wt: 175.18 g/mol
InChI Key: KXWLFPPSOCSXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound of interest in scientific research. It belongs to a class of compounds known as tetrahydroisoquinolines, which are recognized as conformationally restricted analogs of phenylalkylamines . While direct pharmacological data on this specific molecule is limited, research on its close structural analog, TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline), provides insight into its potential research value. TDIQ has been investigated for its unique anxiolytic (anxiety-reducing) and anorectic (appetite-suppressing) effects in animal models, without demonstrating the stimulant properties typical of other phenylalkylamines like amphetamine . The mechanism of action underlying these effects in related compounds is thought to involve a partial agonist activity at alpha2-adrenergic receptor subtypes . Furthermore, structurally complex derivatives incorporating the [1,3]dioxolo[4,5-g]isoquinoline scaffold have been studied for their utility as corrosion inhibitors for steel in acidic environments, demonstrating high efficiency . Researchers exploring the fields of neuropharmacology, receptor biology, and material science may find this compound a valuable template or intermediate. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h3-5H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWLFPPSOCSXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC3=C(C=C21)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462936
Record name 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6882-28-6
Record name 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 7,8-Dihydro-dioxolo[4,5-g]isoquinoline typically follows a pathway involving:

  • Formation of a substituted phenethylamine or formamide precursor bearing methylenedioxy substituents on the aromatic ring.
  • Cyclization via electrophilic aromatic substitution or intramolecular condensation to form the isoquinoline ring.
  • Introduction or preservation of the 1,3-dioxolo ring fused to the aromatic system.

This approach is consistent with classical isoquinoline synthesis routes adapted to incorporate the fused dioxolo moiety.

Detailed Preparation Procedure (Example from Related Compound)

While specific step-by-step methods for the exact compound 7,8-Dihydro-dioxolo[4,5-g]isoquinoline are limited in direct literature, closely related compounds such as 4-Methoxy-7,8-dihydro-dioxolo[4,5-g]isoquinoline have been synthesized with high yield, providing a reliable model for preparation.

Example Synthesis of 4-Methoxy-7,8-dihydro-dioxolo[4,5-g]isoquinoline:

Step Reagents and Conditions Description Yield
1 N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide dissolved in methylene chloride Preparation of formamide precursor -
2 Addition of phosphorus oxychloride (POCl3), reflux for 7 hours Cyclization via electrophilic substitution forming isoquinoline ring -
3 Concentration under reduced pressure, addition of toluene and water Workup phase -
4 Addition of 20% sodium hydroxide aqueous solution, heating at 100°C for 1 hour Hydrolysis and ring closure to yield dihydroisoquinoline derivative 98%

This method demonstrates the use of phosphorus oxychloride as a cyclizing agent and sodium hydroxide for hydrolysis and ring closure, resulting in a high yield of the dihydroisoquinoline fused with the dioxolo ring.

Reaction Conditions and Key Reagents

  • Phosphorus Oxychloride (POCl3): Used as a cyclizing agent to promote ring closure by electrophilic substitution.
  • Sodium Hydroxide (NaOH): Employed in aqueous solution to facilitate hydrolysis and promote the formation of the dihydroisoquinoline structure.
  • Solvents: Dichloromethane (methylene chloride) for initial dissolution and reaction; toluene and water for extraction and workup phases.
  • Temperature: Reflux conditions for cyclization (approx. 40-50°C for methylene chloride reflux), and heating at 100°C during hydrolysis step.

Summary Table of Key Preparation Parameters

Parameter Description Example Values/Notes
Starting Material Substituted phenethylamine or formamide derivative N-[2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl]formamide
Cyclization Agent Phosphorus oxychloride (POCl3) 2 equivalents relative to substrate
Solvents Dichloromethane, toluene, water Used sequentially for reaction and extraction
Base for Hydrolysis Sodium hydroxide (20% aqueous) Heated at 100°C for 1 hour
Reaction Time Cyclization reflux: 7 hours; Hydrolysis: 1 hour -
Yield High yield reported 98% in example synthesis
Molecular Formula C10H9NO2 For 7,8-Dihydro-dioxolo[4,5-g]isoquinoline
Molecular Weight 175.18 g/mol -

Additional Notes on Preparation

  • The presence of the 1,3-dioxolo ring requires careful preservation of the methylenedioxy substituents during synthesis.
  • The cyclization step is critical and requires controlled reflux and stoichiometry of POCl3.
  • Workup involves careful separation of organic and aqueous layers, drying over anhydrous magnesium sulfate, and solvent removal by distillation.
  • Purification can be achieved by distillation or recrystallization, depending on the scale and desired purity.

Research Findings and Literature Context

  • The synthetic approach using POCl3 and NaOH is well-documented for isoquinoline derivatives fused with methylenedioxy groups.
  • Similar compounds have been studied for their pharmacological potential, making efficient synthetic routes valuable for research and development.
  • The high yield and reproducibility of the method suggest it is suitable for preparative scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes regioselective oxidation at tautomerizable C(sp³)–H bonds adjacent to the isoquinoline core. A Cu(II)-catalyzed method using Cu(OAc)₂·2H₂O (0.2 equiv.) in DMSO with acetic acid (3.0 equiv.) under aerobic conditions achieves high efficiency:

text
7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline + O₂ → 1-Benzoyl-3,4-dihydroisoquinoline derivatives

Key parameters :

CatalystAdditiveTime (h)Yield (%)
Cu(OAc)₂·2H₂OAcOH2476–85
CuCl₂·2H₂ONone2465–70

This method minimizes over-oxidation to fully aromatic isoquinolines (<0.5% byproducts) and has been applied in the total synthesis of alkaloids like canelillinoxine .

Cyclodehydration (Bischler–Napieralski Reaction)

The compound participates in intramolecular cyclodehydration using POCl₃ to form polycyclic alkaloids. Under optimized conditions:

text
This compound + POCl₃ → 1-Benzoyl-dihydroisoquinolines

Reaction conditions :

  • Temperature : 80–85°C

  • Time : 12–14 hours

  • Yield : 70–85% (isolated as isomeric mixtures)

Notably, no double-bond isomerization occurs during this process, enabling direct access to 3,4-dihydro derivatives like 3,4-dihydropapaveraldine .

Aldol Condensation

The compound reacts with aromatic aldehydes under acidic conditions to form benzylidene derivatives. For example:

text
This compound + ArCHO → 7-Benzylidene-dihydrochromenones

Protocol :

  • Reagents : Dry HCl gas, absolute ethanol

  • Time : 48 hours at room temperature

  • Yield : 60–75%

Representative products :

AldehydeProduct Yield (%)
Benzaldehyde72
4-Methoxybenzaldehyde68
2-Nitrobenzaldehyde63

These derivatives demonstrate cytotoxic activity against breast cancer cell lines (e.g., IC₅₀ = 18.2 µM for 4a against MCF-7) .

Substitution Reactions

Methoxy-substituted derivatives are synthesized via nucleophilic displacement. A representative route involves:

text
This compound + NaOMe → 4-Methoxy-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Conditions :

  • Base : NaOH (20% aqueous)

  • Solvent : Toluene/water

  • Temperature : 100°C

  • Yield : 98%

This method avoids halogen-exchange side reactions and achieves near-quantitative conversion .

Reductive Transformations

Controlled reduction of the dihydroisoquinoline core is achieved using NaBH₄ or catalytic hydrogenation:

text
This compound + H₂ (Pd/C) → Tetrahydroisoquinoline derivatives

Key outcomes :

  • Selectivity : Preferential reduction of the C=N bond over the dioxole ring.

  • Yield : 80–90% under mild H₂ pressure (1 atm) .

Acid-Promoted Rearrangements

In the presence of Brønsted acids (e.g., H₂SO₄), the compound undergoes ring-opening reactions:

text
This compound + H₂SO₄ → Catechol-isoquinoline hybrids

Mechanism : Acid-mediated cleavage of the dioxole ring generates reactive intermediates that recombine to form fused polycyclic structures .

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s binding to enzymes/receptors involves:

  • Hydrogen bonding : Via hydroxyl and ether oxygen atoms.

  • π-Stacking : Aromatic interactions with tyrosine/phenylalanine residues.
    These interactions underpin its bioactivity in modulating neurotransmitter pathways .

Scientific Research Applications

Oncology

One of the primary areas of application for 7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline is in oncology. Research has shown that compounds structurally related to this compound can inhibit tumor growth through mechanisms similar to those of Noscapine, a known anti-cancer agent. These compounds can induce mitotic slippage and apoptosis in cancer cells by affecting microtubule dynamics and selectively blocking transcription factors like NF-κB, which is critical in glioblastoma pathogenesis .

Neuropharmacology

The compound's potential in treating neurodegenerative diseases such as Alzheimer's disease has also been investigated. Studies suggest that derivatives of this compound may possess inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic transmission, which is beneficial in managing symptoms of Alzheimer's .

Synthesis and Derivatives

Various synthetic methods have been developed to produce this compound and its derivatives. These methods include:

  • Ultrasound-Assisted Synthesis : A one-pot synthesis approach utilizing ultrasound has been explored to create aryl-substituted derivatives efficiently .
  • Catalyst-Free Reactions : Innovative methods have been developed that do not require catalysts or solvents, promoting environmentally friendly synthesis practices.

Case Study 1: Anti-Cancer Activity

A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Case Study 2: Alzheimer's Disease Treatment

Research into quinoline-piperonal hybrids indicated that modifications to the dioxole structure could enhance bioavailability and blood-brain barrier penetration. These findings suggest that derivatives of this compound could serve as leads for developing new anti-Alzheimer's drugs .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is helpful:

Compound NameStructural FeaturesUnique Aspects
1,3-Dioxolo[4,5-g]isoquinolineIsoquinoline core with dioxoleExhibits different biological activities
4-Methoxy-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolineMethoxy group substitutionEnhanced solubility and bioactivity
7-Methyl-1,3-dioxolo[4,5-g]isoquinolineMethyl substitution at position 7Altered pharmacokinetic properties

Mechanism of Action

The mechanism of action of 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • Protoberberines (e.g., canadine) exhibit higher potency due to extended aromatic systems and additional methoxy groups .

Physicochemical and Pharmacokinetic Properties

Property This compound 8-Fluoro-3,4-dihydroisoquinoline Tetrahydropalmatine
Solubility (g/L) 2.9E-3 (insoluble) 0.15 (predicted) 0.05 (measured)
LogP 1.82 (predicted) 1.95 2.34
Melting Point Not reported 160–161°C (derivatives) 147–148°C

Implications :

  • Low solubility limits bioavailability, necessitating formulation optimization.
  • Fluorinated analogs (e.g., 8-fluoro derivatives) show improved metabolic stability .

Biological Activity

7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, synthesizing relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a dioxole ring fused with an isoquinoline moiety. This combination enhances its biological activity through various mechanisms. The molecular formula is C10H9NO3C_{10}H_{9}NO_{3}, and it has a molecular weight of approximately 191.18 g/mol. Its structural attributes suggest potential interactions with biological targets, which are crucial for its pharmacological effects .

1. Antimicrobial Activity

Isoquinoline derivatives, including this compound, have demonstrated notable antibacterial and antifungal properties. Studies indicate that these compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

2. Anticancer Activity

Research has highlighted the anticancer potential of this compound. Isoquinoline derivatives are known to affect cancer cell proliferation through multiple pathways. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in vitro and in vivo models .

3. Neuroprotective Effects

Some studies suggest that derivatives of this compound may interact with neurotransmitter systems, offering protective effects against neurodegenerative diseases such as Alzheimer's disease. The presence of the dioxole ring is thought to enhance neuroprotective activity by modulating neuroinflammatory responses .

Case Study 1: Anticancer Properties

A study evaluating various isoquinoline derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, showing IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
Isoquinoline DerivativesIsoquinoline coreAntimicrobial, anticancer
Dioxole-containing CompoundsDioxole ringAntioxidant properties
Methoxyphenyl DerivativesMethoxy group on phenylEnhanced lipophilicity

The unique combination of dioxole and isoquinoline structures in this compound may lead to synergistic effects not found in simpler derivatives. This complexity could result in enhanced biological activity or novel mechanisms of action .

Q & A

Q. What are the common synthetic routes for 7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline, and what are the key challenges in achieving high yields?

The compound is typically synthesized via the Bischler-Napieralski reaction, which involves cyclization of amides using reagents like phosphoryl chloride (POCl₃) or PCl₅. Key challenges include controlling regioselectivity and minimizing side reactions during cyclization. Protecting groups (e.g., methoxy or methylenedioxy) are often employed to stabilize intermediates, while reaction conditions (temperature, solvent polarity) are optimized to enhance yield . For derivatives, fluorination or hydrogenation steps may require inert atmospheres and catalysts like palladium or platinum .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Structural confirmation relies on a combination of:

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., crystal structures reported for related isoquinoline derivatives in Acta Crystallographica) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and dihydroisoquinoline backbone conformation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity (>98% as per quality control standards) .

Q. What methodological approaches are recommended for determining solubility and stability of this compound in experimental settings?

  • Solubility screening : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) at concentrations up to 10 mM, noting precipitation thresholds .
  • Stability assays : Monitor degradation via HPLC under varying conditions (pH, temperature). Store lyophilized samples at RT with desiccants to prevent hydrolysis of the dioxolo ring .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers. Software like Gaussian or ORCA can model fluorination or hydrogenation steps, reducing trial-and-error experimentation. Collaborative platforms like ICReDD integrate computational and experimental data to refine conditions (e.g., solvent selection, catalyst loading) .

Q. What strategies address stereochemical challenges in synthesizing dihydroisoquinoline analogs with multiple chiral centers?

  • Chiral auxiliaries : Temporarily introduce stereochemical control during alkylation or cyclization .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective hydrogenation .
  • Dynamic kinetic resolution : Leverage reversible reactions to favor a single enantiomer .

Q. How should researchers resolve contradictions in reported biological activity data for dihydroisoquinoline derivatives?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal cells) to confirm IC₅₀ consistency .
  • Off-target profiling : Use kinase or receptor panels to identify non-specific interactions.
  • Metabolic stability tests : Evaluate hepatic microsome metabolism to rule out artifactually low activity due to rapid degradation .

Q. What experimental designs are effective for multi-step synthesis of complex dihydroisoquinoline-based scaffolds?

  • Modular synthesis : Build the core isoquinoline structure first, followed by sequential functionalization (e.g., fluorination, side-chain addition) .
  • Flow chemistry : For hazardous steps (e.g., HF reactions), continuous flow systems improve safety and yield .
  • In-line analytics : Implement LC-MS or IR spectroscopy for real-time monitoring of intermediates .

Methodological Notes for Data Interpretation

  • Contradictory spectral data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals in dihydroisoquinoline derivatives .
  • Purity discrepancies : Compare COA data with independent assays (e.g., elemental analysis) to detect batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Reactant of Route 2
Reactant of Route 2
7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.